

Spectroscopic Data of (R)-2-Cyclohexylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylpropanoic acid

Cat. No.: B1359865

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(R)-2-Cyclohexylpropanoic acid**. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Cyclohexylpropanoic acid**. It is important to note that while the target molecule is the (R)-enantiomer, some of the referenced data may be from the racemic mixture. For standard NMR and IR spectroscopy, the spectra of the two enantiomers are identical. Chiral-specific NMR techniques would be required to distinguish between the (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.5	Broad Singlet	1H	-COOH
~2.20	Quartet	1H	-CH(COOH)-
~1.60 - 1.85	Multiplet	5H	Cyclohexyl protons
~1.05 - 1.40	Multiplet	5H	Cyclohexyl protons
~0.85 - 1.00	Multiplet	1H	Cyclohexyl proton
~1.15	Doublet	3H	-CH ₃

¹³C NMR (Carbon NMR) DataSolvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~182	C=O (Carboxylic Acid)
~45	-CH(COOH)-
~42	Cyclohexyl CH
~30	Cyclohexyl CH ₂
~26	Cyclohexyl CH ₂
~25	Cyclohexyl CH ₂
~15	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Absorption	Functional Group
2500-3300	Broad, strong	O-H stretch (Carboxylic Acid) [1] [2]
2850-2960	Medium to strong	C-H stretch (Alkyl)
1700-1725	Strong	C=O stretch (Carboxylic Acid) [1] [2]
1210-1320	Strong	C-O stretch (Carboxylic Acid)
~1450	Medium	C-H bend (Alkyl)

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z Ratio	Relative Intensity	Possible Fragment
156	Moderate	[M] ⁺ (Molecular Ion)
111	Moderate	[M - COOH] ⁺
83	Strong	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
74	Moderate	[CH ₃ CHCOOH] ⁺
55	Strong	[C ₄ H ₇] ⁺
45	Moderate	[COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

- **(R)-2-Cyclohexylpropanoic acid** sample (5-10 mg)
- Deuterated solvent (e.g., CDCl_3)
- 5 mm NMR tube
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a small vial. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **(R)-2-Cyclohexylpropanoic acid** sample (1-2 mg)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer with a sample holder

Procedure:

- **Sample Preparation (KBr Pellet Method):** Place 1-2 mg of the solid sample into an agate mortar. Add approximately 100-200 mg of dry KBr powder. Gently grind the mixture with the pestle to a fine, homogeneous powder. Transfer the powder to a pellet die.
- **Pellet Formation:** Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- **Background Spectrum:** Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
- **Sample Spectrum:** Carefully place the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum.
- **Data Analysis:** Process the spectrum to identify the characteristic absorption bands and correlate them with the corresponding functional groups.

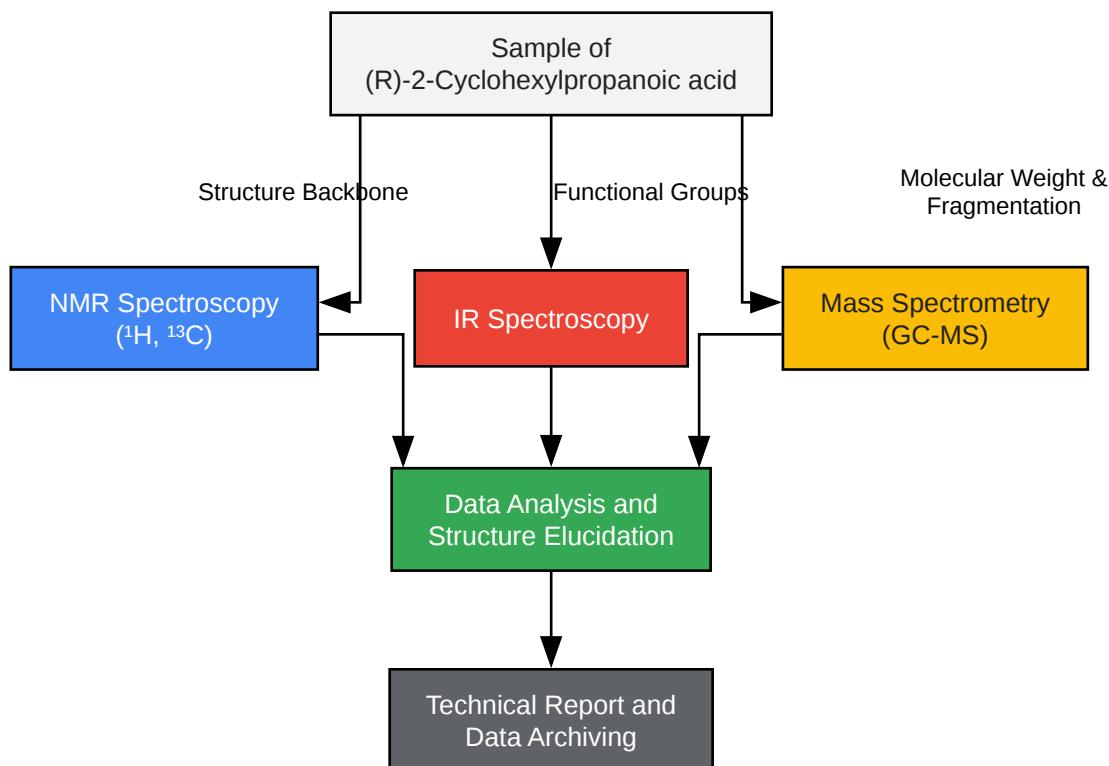
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **(R)-2-Cyclohexylpropanoic acid** sample
- Volatile organic solvent (e.g., dichloromethane or diethyl ether)

- GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)


Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.
- Instrument Setup: Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically electron ionization, EI), mass range, and scan speed.
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- Chromatographic Separation: The sample is vaporized and carried through the GC column by the carrier gas. The components of the sample are separated based on their volatility and interaction with the column's stationary phase.
- Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized and fragmented. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral compound like **(R)-2-Cyclohexylpropanoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of (R)-2-Cyclohexylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359865#r-2-cyclohexylpropanoic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com